molecular formula C6H5BrClNO2S B1373777 5-Bromo-2-chlorobenzenesulfonamide CAS No. 1208077-22-8

5-Bromo-2-chlorobenzenesulfonamide

Cat. No.: B1373777
CAS No.: 1208077-22-8
M. Wt: 270.53 g/mol
InChI Key: PQGORAWLDDZMBJ-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorobenzenesulfonamide is a chemical compound with the molecular formula C6H5BrClNO2S and a molecular weight of 270.53 g/mol. This compound contains both bromine and chlorine atoms, making it a sulfonamide derivative. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Bromo-2-chlorobenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as carbonic anhydrase IX, which is overexpressed in many solid tumors . The compound inhibits the activity of carbonic anhydrase IX, leading to a decrease in the enzyme’s ability to regulate pH levels within the tumor microenvironment. This inhibition can result in reduced tumor growth and proliferation. Additionally, this compound interacts with other biomolecules, including proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes . This leads to programmed cell death, which is beneficial in the treatment of cancer. Additionally, this compound affects cellular metabolism by inhibiting enzymes involved in glycolysis, thereby reducing the energy supply to rapidly proliferating cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This binding interaction disrupts the enzyme’s function, leading to a decrease in pH regulation within the tumor microenvironment. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular metabolism and gene expression. The degradation products of this compound may also have biological activity, which needs to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity and induce apoptosis in cancer cells without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, but exceeding this threshold can lead to adverse effects. Therefore, careful dosage optimization is essential in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can affect the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile. Additionally, this compound can influence metabolic flux and metabolite levels within cells, further impacting cellular function and viability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on enzyme activity and gene expression. The distribution of the compound within tissues can also influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s localization to the nucleus can affect gene expression by interacting with transcription factors and other regulatory proteins. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

The synthesis of 5-Bromo-2-chlorobenzenesulfonamide typically involves several steps. One common method starts with 2-chlorobenzenesulfonamide, which undergoes bromination to introduce the bromine atom at the 5-position . The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. Industrial production methods may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Bromo-2-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-chlorobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

5-Bromo-2-chlorobenzenesulfonamide can be compared with other similar compounds, such as:

    4-Bromo-2-chlorobenzenesulfonamide: Similar in structure but with the bromine atom at the 4-position.

    5-Bromo-2-chlorobenzoic acid: A related compound with a carboxylic acid group instead of the sulfonamide group.

    Other Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole, which share the sulfonamide functional group but differ in their substituents and overall structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-bromo-2-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGORAWLDDZMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601295840
Record name 5-Bromo-2-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208077-22-8
Record name 5-Bromo-2-chlorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208077-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-chlorobenzene-1-sulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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